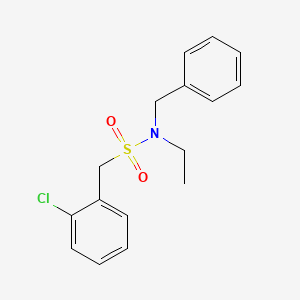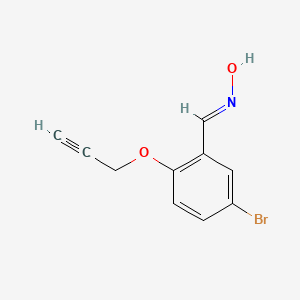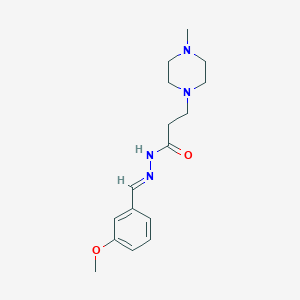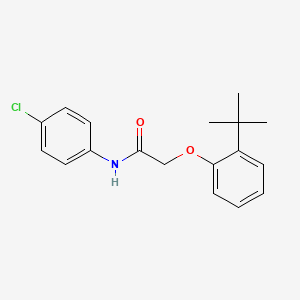![molecular formula C15H20N6O B5594468 (2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5594468.png)
(2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound is a part of the broader family of heterocyclic compounds, which are of significant interest due to their potential pharmacological activities and applications in medicinal chemistry. Although direct research on this specific compound is scarce, insights can be derived from studies on closely related heterocyclic compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and employing various chemical reactions to introduce different functional groups. For instance, the synthesis of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione derivatives involves the reaction of 4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione with ethylene chlorohydrine, followed by amination (Pitucha, Wujec, & Dobosz, 2004). Such processes highlight the complexity and versatility of synthesizing novel heterocyclic compounds.
Molecular Structure Analysis
The structural analysis of heterocyclic compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography provides detailed insights into the molecular and crystal structure, revealing the geometry, bond lengths, and angles critical for the compound's reactivity and interactions (Dolzhenko et al., 2011).
Chemical Reactions and Properties
Heterocyclic compounds, including triazoles and pyrazoles, participate in a wide range of chemical reactions, offering a versatile platform for chemical modifications. These reactions can include condensation with carbonyl groups, nucleophilic substitution, and cycloaddition, leading to a variety of derivatives with potential biological activities (Ghaedi et al., 2015).
Scientific Research Applications
Synthesis and Antimicrobial Activities
One significant application of compounds structurally related to (2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine is in the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities. For instance, a study demonstrated the synthesis of compounds starting from isonicotinic acid hydrazide, which showed moderate to good antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Supramolecular Structures in Crystal Engineering
Compounds with pyridyl and triazole units have been employed in crystal engineering to form robust supramolecular structures. For instance, pyrrole-2-carboxylates were used to create hexagonal and grid supramolecular structures, demonstrating the utility of these compounds in crystal engineering (Yin & Li, 2006).
Synthesis of Pyridine Derivatives
The synthesis of pyridine derivatives, such as 2,4,6-trisubstituted pyridines, has been achieved using similar compounds. These derivatives are significant due to their potential application in various fields, including pharmaceuticals (Rohokale, Koenig, & Dhavale, 2016).
Development of Nootropic Agents
Related compounds have been used in the synthesis of nootropic agents, highlighting their potential in the development of cognitive enhancers or drugs for neurological disorders (Valenta, Urban, Taimr, & Polívka, 1994).
Applications in Organometallic Chemistry
Aminopyridine derivatives, which share structural similarities, are widely used in organometallic chemistry for creating various organometallic complexes with unique properties and potential applications (Sadimenko, 2011).
Inhibitors of Dihydrofolate Reductase
Compounds structurally related to the query compound have been studied for their potential activity against Pneumocystis carinii dihydrofolate reductase, indicating their potential application in medicinal chemistry (Stevens et al., 1997).
Future Directions
properties
IUPAC Name |
[1-(2-aminoethyl)triazol-4-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c16-5-10-21-11-14(18-19-21)15(22)20-8-3-13(4-9-20)12-1-6-17-7-2-12/h1-2,6-7,11,13H,3-5,8-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBAUMPOQTYHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=CN(N=N3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5594391.png)
![4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5594396.png)
![N-cyclopentyl-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5594400.png)
![3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594407.png)

![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5594427.png)



![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5594482.png)
![cis-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)cyclohexanol](/img/structure/B5594487.png)

![2-{[2-(2-thienyl)-1H-indol-3-yl]thio}acetohydrazide](/img/structure/B5594498.png)